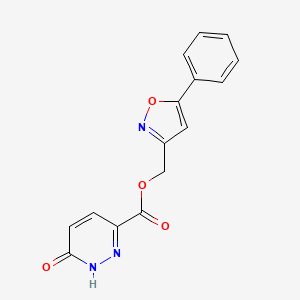

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

The compound “(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” features a dihydropyridazine core fused with a carboxylate ester moiety. The ester group is substituted with a 5-phenylisoxazole ring, a heterocyclic scaffold known for its bioactivity in medicinal chemistry. The 5-phenylisoxazole substituent introduces aromaticity and steric bulk, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c19-14-7-6-12(16-17-14)15(20)21-9-11-8-13(22-18-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAOJHXTJXMEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group. The pyridazine ring is then synthesized and coupled with the isoxazole derivative under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) or other transition metal catalysts, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related dihydropyridazine derivatives, focusing on substituents, molecular properties, and applications:

Key Findings:

Ethyl esters with aryl substituents (e.g., 4-methylphenyl in CAS 1002517-13-6) exhibit higher molecular weights and steric bulk, which may reduce crystallization tendencies .

Hydrogen-Binding and Crystallinity: Methyl and ethyl esters of dihydropyridazine lack aromatic substituents, favoring planar crystal packing via NH···O hydrogen bonds.

Synthetic Accessibility :

- Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-30-9) is commercially available (e.g., CymitQuimica, 25g for €331.00) and serves as a precursor for more complex derivatives via ester hydrolysis or nucleophilic substitution .

Safety Profiles :

- Simple esters like the methyl derivative (CAS 63001-30-9) carry moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). The phenylisoxazole analog may require additional toxicity studies due to its extended π-system .

Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | Methyl Ester (CAS 63001-30-9) | Ethyl Derivative (CAS 1002517-13-6) |

|---|---|---|---|

| Boiling Point | No data | No data | No data |

| Melting Point | No data | No data | No data |

| Solubility (Water) | Likely low | Low (ester nature) | Very low (aryl substituent) |

| Stability | Expected stable | Stable at room temperature | Stable under inert conditions |

Table 2: Commercial Availability (Selected Examples)

Biological Activity

The compound (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to present a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a phenylisoxazole moiety linked to a dihydropyridazine framework, which is essential for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its antimicrobial efficacy against common pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate have been assessed using various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against human cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | ≤5 |

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

The low IC50 values against HL-60 cells indicate potent activity, suggesting potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that it activates caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of isoxazole derivatives found that modifications at the phenyl ring significantly enhanced antimicrobial activity. The compound demonstrated improved solubility and bioavailability compared to its predecessors.

- Cytotoxicity in Leukemia : In a recent clinical trial involving HL-60 cells, treatment with the compound resulted in a marked reduction in cell viability, correlating with increased levels of reactive oxygen species (ROS) and DNA fragmentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.